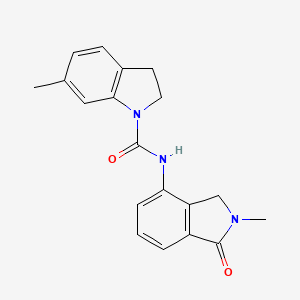
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, also known as PD173074, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis.
Mecanismo De Acción
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine works by inhibiting the activity of the fibroblast growth factor receptor (FGFR), which is a protein that is involved in the regulation of cell growth and differentiation. By inhibiting FGFR activity, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is able to prevent the growth and proliferation of cancer cells. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This further contributes to the anti-cancer effects of 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine.
Biochemical and Physiological Effects:
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has a variety of biochemical and physiological effects on cells. In addition to inhibiting FGFR activity and angiogenesis, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to induce cell cycle arrest in cancer cells. This means that the cells are prevented from dividing and proliferating, which is one of the hallmarks of cancer. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to increase the expression of certain genes that are involved in the regulation of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in lab experiments is that it is a highly specific inhibitor of FGFR activity. This means that it can be used to study the effects of FGFR inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in experiments to ensure accurate results.
Direcciones Futuras
There are many potential future directions for research involving 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine. One area of interest is the development of new cancer therapies based on the inhibition of FGFR activity. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine could be used to study the role of FGFR in other cellular processes, such as development and wound healing. Finally, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine could be used in combination with other drugs to enhance its anti-cancer effects and reduce toxicity.
Métodos De Síntesis
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxyphenylacetonitrile with 2-aminobutylamine in the presence of a palladium catalyst. This reaction results in the formation of the intermediate 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, which can then be purified and used in further research.
Aplicaciones Científicas De Investigación
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been extensively studied in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cell. This makes 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-11(17)9-18-15-8-16(20-10-19-15)21-13-6-5-12(22-2)7-14(13)23-3/h5-8,10-11H,4,9,17H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODGHMPWANNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=NC=N1)NC2=C(C=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)

![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![2-[3-(2-amino-2-oxoethyl)-3-hydroxypiperidin-1-yl]-N-(methylcarbamoyl)propanamide](/img/structure/B7429806.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)
